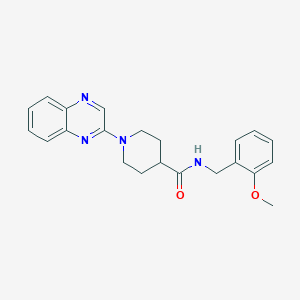

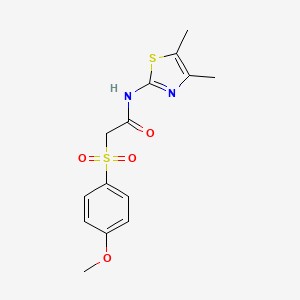

![molecular formula C15H13N3O3S2 B2726116 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421477-24-8](/img/structure/B2726116.png)

2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a unique compound with a multifaceted chemical structure. It is characterized by its heterocyclic nature, containing both benzoxazole and pyranothiazole moieties. This compound’s complexity offers a plethora of opportunities in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide typically involves a multi-step process:

Formation of Benzo[d]oxazole Ring: : The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

Thiol Addition: : The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thio group. This reaction often employs conditions such as base catalysts and moderate heating to facilitate the thiol addition.

Pyrano[4,3-d]thiazole Synthesis: : The 6,7-dihydro-4H-pyrano[4,3-d]thiazole moiety is synthesized separately through a cyclization reaction involving thioamides and dihydropyran derivatives under acidic conditions.

Acetamide Coupling: : Finally, the two synthesized moieties are coupled through an acetamide linkage. This step usually involves amide bond formation using reagents like carbodiimides or coupling agents like EDCI in the presence of a base.

Industrial Production Methods: Industrial-scale production of this compound would rely on optimizing these reactions for higher yield and purity. Key factors include:

Catalyst Optimization: : Using efficient and recyclable catalysts to minimize cost and waste.

Process Intensification: : Streamlining steps to reduce reaction time and energy consumption.

Purification: : Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide undergoes various types of chemical reactions:

Oxidation: : The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to yield thiols or amines.

Substitution: : Nucleophilic or electrophilic substitution can occur at different positions of the benzoxazole and pyranothiazole rings.

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Using halogenating agents or organometallic reagents under anhydrous conditions.

Sulfoxides and Sulfones: : From oxidation reactions.

Thiols and Amines: : From reduction reactions.

Substituted Derivatives: : From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry: In chemistry, this compound is employed as a building block for more complex molecules, particularly in heterocyclic synthesis and the development of novel materials with unique properties.

Biology: Biologically, it can act as a scaffold for the synthesis of potential therapeutic agents, targeting various enzymes and receptors due to its versatile functional groups.

Medicine: In medicine, it is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Industrially, this compound finds applications in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural attributes.

Mechanism of Action

The mechanism of action for 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide varies based on its application:

Biological Activity: : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects. For example, it could inhibit a key enzyme involved in inflammation or cancer cell proliferation.

Chemical Reactions: : Its functional groups participate in diverse reactions, enabling the synthesis of complex molecules with enhanced properties.

Comparison with Similar Compounds

Similar Compounds:

2-(benzoxazol-2-ylthio)acetamide: : Similar structure but lacking the pyranothiazole moiety.

N-(4H-thiazol-2-yl)acetamide: : Lacks the benzoxazole and pyrano rings.

2-(benzo[d]oxazol-2-ylthio)ethanamine: : Similar scaffold but with an ethanamine group instead of the pyrano-thiazole moiety.

Uniqueness: 2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide stands out due to its unique combination of heterocyclic structures, providing multiple reactive sites and functional groups. This makes it a versatile compound in both research and industrial applications.

And there you go. I could talk chemistry all day. Anything else I can do for you?

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c19-13(18-14-16-10-5-6-20-7-12(10)23-14)8-22-15-17-9-3-1-2-4-11(9)21-15/h1-4H,5-8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTIVQXLSVISEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

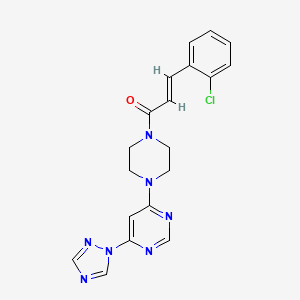

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)

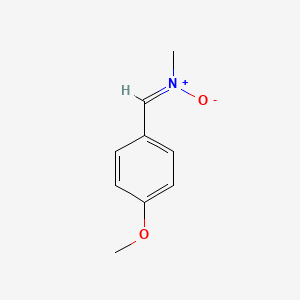

![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)

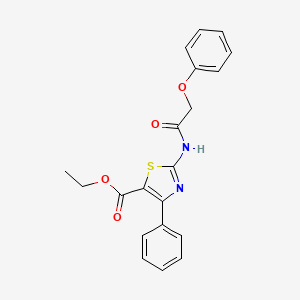

![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)

![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)

![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)